Cas no 51768-39-9 (3-O-methylellagic acid 4'-O-alpha-L-rhamnopyranoside)

51768-39-9 structure
商品名:3-O-methylellagic acid 4'-O-alpha-L-rhamnopyranoside
3-O-methylellagic acid 4'-O-alpha-L-rhamnopyranoside 化学的及び物理的性質
名前と識別子
-
- 3-O-methylellagic acid 4'-O-alpha-L-rhamnopyranoside
- CHEMBL460463
- 51768-39-9
- FS-8326
- AKOS040763510
- 3-O-Methylellagic acid-4 inverted exclamation marka-O-
- A-L-rhamnopyranoside
- 6,14-dihydroxy-7-methoxy-13-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxy-2,9-dioxatetracyclo[6.6.2.04,16.011,15]hexadeca-1(15),4,6,8(16),11,13-hexaene-3,10-dione
- CS-1023702
- HY-N12694
-
- インチ: InChI=1S/C21H18O12/c1-5-12(23)14(25)15(26)21(30-5)31-9-4-7-10-11-6(19(27)32-17(10)13(9)24)3-8(22)16(29-2)18(11)33-20(7)28/h3-5,12,14-15,21-26H,1-2H3
- InChIKey: IAYGIELPGJHKME-UHFFFAOYSA-N
- ほほえんだ: COc1c(O)cc2c3c1oc(=O)c1cc(OC4OC(C)C(O)C(O)C4O)c(O)c(oc2=O)c31
計算された属性
- せいみつぶんしりょう: 462.07982601g/mol
- どういたいしつりょう: 462.07982601g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 5
- 水素結合受容体数: 12
- 重原子数: 33
- 回転可能化学結合数: 3
- 複雑さ: 791
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 5
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 181Ų
- 疎水性パラメータ計算基準値(XlogP): -0.0419999999999999
3-O-methylellagic acid 4'-O-alpha-L-rhamnopyranoside 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
ChemFaces | CFN95228-5mg |
3-O-methylellagic acid 4'-O-alpha-L-rhamnopyranoside |
51768-39-9 | >=98% | 5mg |
$413 | 2023-09-19 | |
TargetMol Chemicals | TN6494-5 mg |
3-O-methylellagic acid 4'-O-alpha-L-rhamnopyranoside |
51768-39-9 | 98% | 5mg |
¥ 4,280 | 2023-07-11 | |
SHANG HAI TAO SHU Biotechnology Co., Ltd. | TN6494-1 mL * 10 mM (in DMSO) |
3-O-methylellagic acid 4'-O-alpha-L-rhamnopyranoside |
51768-39-9 | 1 mL * 10 mM (in DMSO) |
¥ 4380 | 2023-09-08 | ||
SHANG HAI TAO SHU Biotechnology Co., Ltd. | TN6494-5mg |
3-O-methylellagic acid 4'-O-alpha-L-rhamnopyranoside |
51768-39-9 | 5mg |
¥ 4280 | 2023-09-08 | ||
ChemFaces | CFN95228-5mg |
3-O-methylellagic acid 4'-O-alpha-L-rhamnopyranoside |
51768-39-9 | >=98% | 5mg |
$413 | 2021-07-22 | |
SHANG HAI TAO SHU Biotechnology Co., Ltd. | TN6494-5 mg |
3-O-methylellagic acid 4'-O-alpha-L-rhamnopyranoside |
51768-39-9 | 5mg |
¥4340.00 | 2022-04-26 | ||
TargetMol Chemicals | TN6494-1 mL * 10 mM (in DMSO) |
3-O-methylellagic acid 4'-O-alpha-L-rhamnopyranoside |
51768-39-9 | 98% | 1 mL * 10 mM (in DMSO) |
¥ 4,380 | 2023-07-11 | |
TargetMol Chemicals | TN6494-5mg |
3-O-methylellagic acid 4'-O-alpha-L-rhamnopyranoside |
51768-39-9 | 5mg |
¥ 4280 | 2024-07-20 | ||
TargetMol Chemicals | TN6494-1 ml * 10 mm |
3-O-methylellagic acid 4'-O-alpha-L-rhamnopyranoside |
51768-39-9 | 1 ml * 10 mm |
¥ 4380 | 2024-07-20 |
3-O-methylellagic acid 4'-O-alpha-L-rhamnopyranoside 関連文献
-
Xiao-Fei Qiao,Jia-Cai Zhou,Jia-Wen Xiao,Ye-Fu Wang,Ling-Dong Sun,Chun-Hua Yan Nanoscale, 2012,4, 4611-4623
-
Tiddo J. Mooibroek,Martin Lutz,Anthony L. Spek,Elisabeth Bouwman Dalton Trans., 2010,39, 11027-11034
-
Jangam Lakshmidevi,Rama Moorthy Appa,Bandameeda Ramesh Naidu,S. Siva Prasad,Loka Subramanyam Sarma,Katta Venkateswarlu Chem. Commun., 2018,54, 12333-12336
-
Austin M. Evans,Matthew R. Ryder,Woojung Ji,Michael J. Strauss,Amanda R. Corcos,Edon Vitaku,Nathan C. Flanders,Ryan P. Bisbey,William R. Dichtel Faraday Discuss., 2021,225, 226-240
-
D. Raju,Urmil J. Mehta,C. V. Ramana,B. L. V. Prasad New J. Chem., 2013,37, 3716-3720
51768-39-9 (3-O-methylellagic acid 4'-O-alpha-L-rhamnopyranoside) 関連製品
- 895642-50-9(3-(4-chlorobenzenesulfonyl)-N-(4-methoxyphenyl)methyl-6-methylquinolin-4-amine)
- 5587-61-1(Triisocyanato(methyl)silane)
- 1520881-08-6(3-(5-Methyl-1H-indazol-3-yl)propan-1-amine)
- 2137930-29-9(Ethyl 5-(fluorosulfonyl)furan-2-carboxylate)
- 1622100-48-4(7-methoxy-8-methylquinoline)
- 585516-41-2(Ethyl 6-(Chloromethyl)-4-(furan-2-yl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate)
- 1568072-56-9((1R)-1-(4-fluoro-1H-indol-3-yl)ethan-1-ol)
- 689265-30-3(4-bromo-N-2-(2-methyl-1H-indol-1-yl)ethylbenzene-1-sulfonamide)
- 1541993-00-3(4-fluoro-3-(2,2,2-trifluoroethoxy)aniline)
- 2034274-21-8(N'-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(furan-2-yl)ethyl]-N-(1,2-oxazol-3-yl)ethanediamide)
推奨される供給者
Hubei Cuiyuan Biotechnology Co.,Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Taizhou Jiayin Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Hefei Zhongkesai High tech Materials Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬

atkchemica
ゴールドメンバー
中国のサプライヤー
試薬

钜澜化工科技(青岛)有限公司
ゴールドメンバー
中国のサプライヤー
大量
